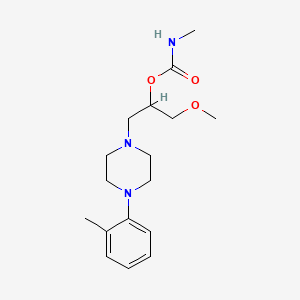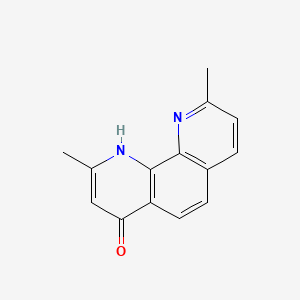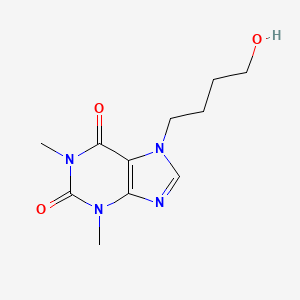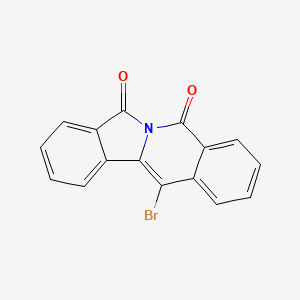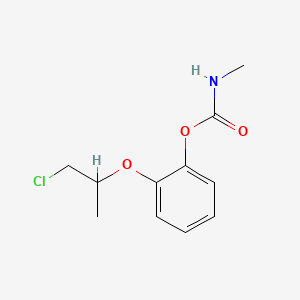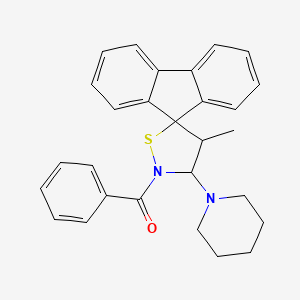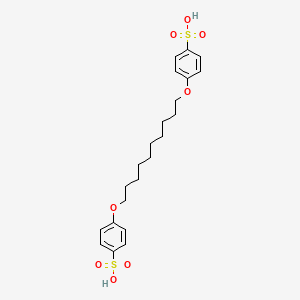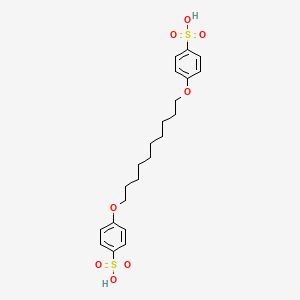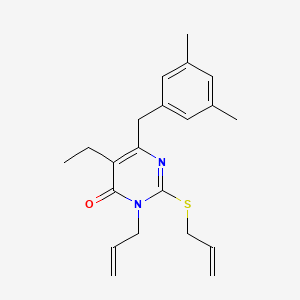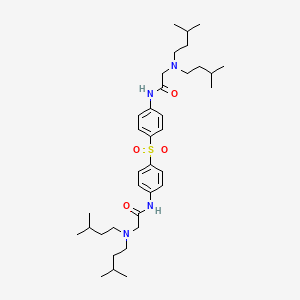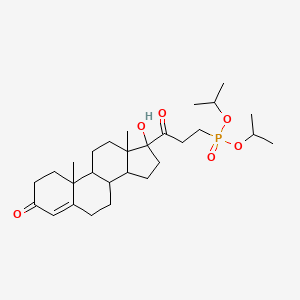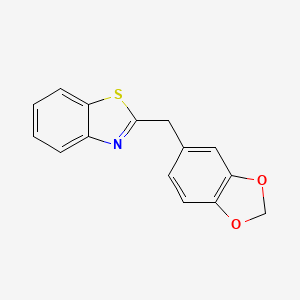
2-(1,3-Benzodioxol-5-ylmethyl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzodioxol-5-ylmethyl)-1,3-benzothiazole is an organic compound that features a benzodioxole moiety fused with a benzothiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-ylmethyl)-1,3-benzothiazole typically involves the condensation of 1,3-benzodioxole derivatives with benzothiazole precursors. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction. For instance, the reaction between 1,3-benzodioxole-5-boronic acid and 2-bromo-1,3-benzothiazole in the presence of a palladium catalyst and a base such as cesium carbonate can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Benzodioxol-5-ylmethyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole moiety.
Reduction: Reduced forms of the benzothiazole ring.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1,3-Benzodioxol-5-ylmethyl)-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethyl)-1,3-benzothiazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole moiety can interact with various biological pathways, influencing cellular processes such as apoptosis and cell cycle regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole: Shares the benzodioxole moiety but lacks the benzothiazole ring.
Benzothiazole: Contains the benzothiazole ring but not the benzodioxole moiety.
2-(1,3-Benzodioxol-5-yl)-1,3-benzoxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness
2-(1,3-Benzodioxol-5-ylmethyl)-1,3-benzothiazole is unique due to the combination of the benzodioxole and benzothiazole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its individual components .
Propriétés
Numéro CAS |
6269-48-3 |
|---|---|
Formule moléculaire |
C15H11NO2S |
Poids moléculaire |
269.3 g/mol |
Nom IUPAC |
2-(1,3-benzodioxol-5-ylmethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C15H11NO2S/c1-2-4-14-11(3-1)16-15(19-14)8-10-5-6-12-13(7-10)18-9-17-12/h1-7H,8-9H2 |
Clé InChI |
BXRZTMWCXSTXDM-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)CC3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


